

Technical Guide: Physical Properties of 2-Iodo-1,4-benzenediamine

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Compound of Interest

Compound Name: 2-Iodo-1,4-benzenediamine

Cat. No.: B186498

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Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physical properties of **2-Iodo-1,4-benzenediamine** (CAS No: 69951-01-5), a key intermediate in various synthetic applications. This document collates available experimental and computed data, outlines detailed protocols for experimental determination of these properties, and presents a logical workflow for the physical characterization of the compound. The information herein is intended to support research and development activities by providing a foundational understanding of this molecule's physical characteristics.

Core Physical and Chemical Properties

2-Iodo-1,4-benzenediamine is a substituted aromatic amine. The presence of the iodo-group and two amino-groups on the benzene ring dictates its reactivity and physical characteristics. While experimental data for all physical properties are not extensively reported in the literature, a combination of determined and computed values provides a robust profile of the compound.

Data Presentation

The quantitative physical and chemical properties of **2-Iodo-1,4-benzenediamine** are summarized in the table below for ease of reference and comparison.

Property	Value	Data Type	Source(s)
Identifiers			
IUPAC Name	2-iodobenzene-1,4-diamine	Nomenclature	[1]
CAS Number	69951-01-5	Registry No.	[1][2]
Molecular Formula	C ₆ H ₇ IN ₂	Formula	[1][2]
Molecular Properties			
Molecular Weight	234.04 g/mol	Experimental	[1][2]
Exact Mass	233.96540 Da	Computed	[1]
Monoisotopic Mass	233.96540 Da	Computed	[1]
Physical Properties			
Physical State	Solid	Experimental	
Melting Point	109 to 110°C	Experimental	
Boiling Point	Data not available	-	
Solubility	Data not available	-	
Computed Properties			
XLogP3	1.2	Computed	[1]
Hydrogen Bond Donor Count	2	Computed	[1]
Hydrogen Bond Acceptor Count	2	Computed	[1]
Rotatable Bond Count	0	Computed	[1]
Topological Polar Surface Area	52 Å ²	Computed	[1]
Complexity	97.1	Computed	[1]

Experimental Protocols

Detailed methodologies for the determination of key physical properties of solid organic compounds like **2-Iodo-1,4-benzenediamine** are provided below. These represent standard laboratory procedures.

Melting Point Determination (Capillary Method)

The melting point is a critical indicator of purity for a crystalline solid.

- **Sample Preparation:** The solid sample of **2-Iodo-1,4-benzenediamine** must be thoroughly dried and finely powdered using a mortar and pestle to ensure uniform heat distribution.
- **Capillary Tube Loading:** The open end of a glass capillary tube is pressed into the powdered sample. The powder is then compacted at the bottom of the tube by tapping the tube on a hard surface or by dropping it through a long glass tube. A packing height of 2-4 mm is optimal.
- **Measurement:**
 - The loaded capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer or temperature sensor.
 - A rapid heating rate (e.g., 10°C/min) is used for an initial approximate determination.
 - For an accurate measurement, the procedure is repeated with a fresh sample, heating rapidly to about 15-20°C below the approximate melting point, and then reducing the heating rate to 1-2°C/min.
- **Data Recording:** The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes liquid (completion of melting) are recorded as the melting range. A pure compound typically exhibits a sharp melting range of 0.5-1°C.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule. For a solid sample like **2-Iodo-1,4-benzenediamine**, several methods are applicable.

- **Sample Preparation:** Grind 1-2 mg of the solid sample with an agate mortar and pestle. Add 100-200 mg of dry, IR-grade potassium bromide (KBr) and continue grinding until a fine, homogeneous powder is obtained.[3]
- **Pellet Formation:** Transfer the mixture to a pellet die. Apply pressure using a hydraulic press to form a thin, transparent or translucent pellet.[3]
- **Spectral Acquisition:**
 - Place the KBr pellet into the sample holder of the FT-IR spectrometer.
 - Collect a background spectrum of the empty sample compartment.
 - Acquire the sample spectrum. The typical spectral range is 4000-400 cm^{-1} .
- **Setup:** Ensure the ATR crystal (e.g., diamond or germanium) is clean. Run a background spectrum.[3]
- **Sample Application:** Place a small amount of the powdered solid sample directly onto the ATR crystal surface.[4]
- **Measurement:** Apply pressure using the pressure clamp to ensure good contact between the sample and the crystal.[3][4] Collect the spectrum.
- **Cleaning:** After analysis, thoroughly clean the crystal surface with an appropriate solvent (e.g., isopropanol or ethanol) and a soft tissue.

Mass Spectrometry (Electron Ionization)

Electron Ionization (EI) is a hard ionization technique that provides information about the molecular weight and fragmentation pattern of the compound, aiding in structural elucidation.

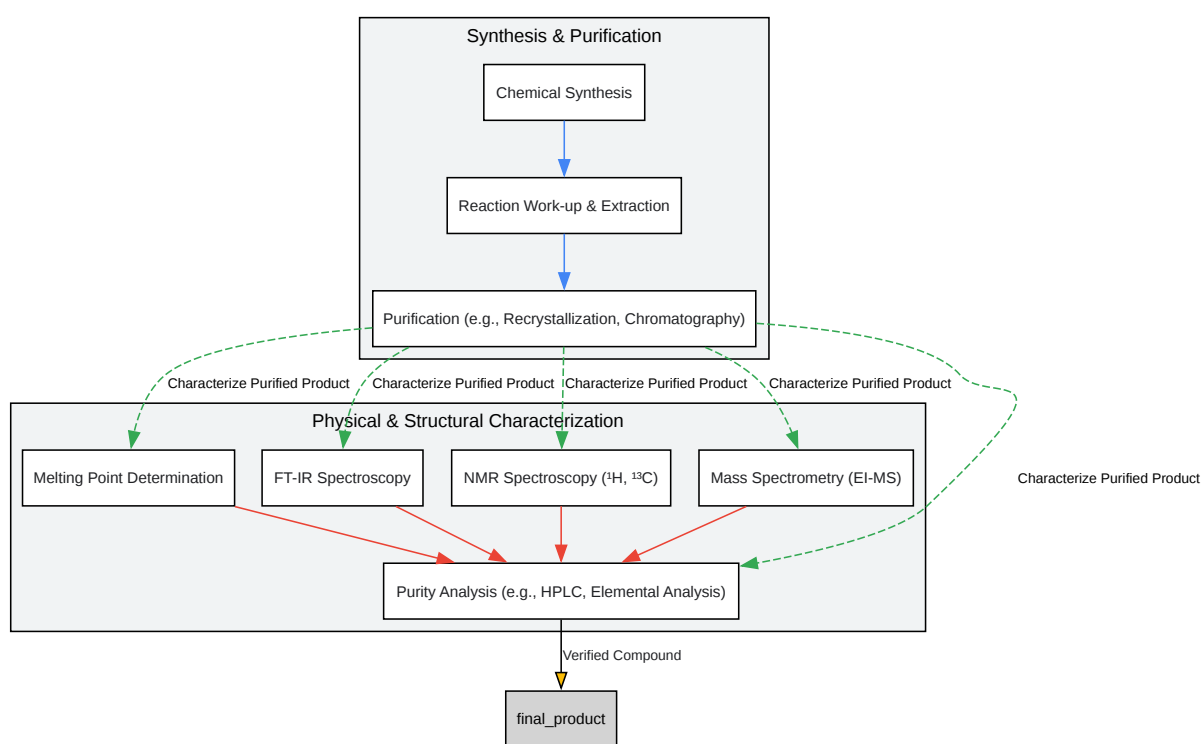
- **Sample Introduction:** The solid sample can be introduced directly into the ion source using a solids probe. A small amount of the sample (microgram quantities) is placed in a capillary tube at the tip of the probe.[5]
- **Ionization:** The sample is vaporized by heating the probe. In the ion source, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV).[6][7] This

causes the molecule to lose an electron, forming a molecular ion ($M^{+\bullet}$), and induces fragmentation.

- **Mass Analysis:** The resulting ions (molecular ion and fragment ions) are accelerated into the mass analyzer (e.g., quadrupole, time-of-flight). The analyzer separates the ions based on their mass-to-charge ratio (m/z).^[8]
- **Detection:** An electron multiplier or other detector records the abundance of each ion at a specific m/z value, generating a mass spectrum.^[8]

Logical and Experimental Workflows

As **2-Iodo-1,4-benzenediamine** is a discrete chemical compound, it does not participate in biological signaling pathways itself but serves as a building block for more complex molecules. The following diagram illustrates a typical workflow for the synthesis and physical characterization of such a compound.



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Caption: Workflow for Synthesis and Physical Characterization.

Conclusion

This technical guide consolidates the available physical property data for **2-Iodo-1,4-benzenediamine** and provides standardized protocols for their experimental verification. While some experimental values, such as boiling point and solubility, are not readily found in current

literature, the provided methodologies offer a clear path for their determination in a laboratory setting. The presented characterization workflow provides a logical framework for researchers engaged in the synthesis and analysis of this and similar chemical entities.

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